molecular formula C5H11N3O3 B1496739 6-Amino-2-methylpyrimidin-4-ol dihydrate CAS No. 388582-41-0

6-Amino-2-methylpyrimidin-4-ol dihydrate

Cat. No.: B1496739
CAS No.: 388582-41-0
M. Wt: 161.16 g/mol
InChI Key: QJZWHXSXVBZLJI-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyrimidin-4-ol dihydrate (CAS 388582-41-0) is a high-purity pyrimidine derivative provided as a dihydrate, with a molecular formula of C5H11N3O3 and a molecular weight of 161.16 g/mol . This chemical is a versatile building block in medicinal and organic chemistry, serving as a key precursor for the synthesis of diverse biologically active molecules. Its structure is characterized by the SMILES notation CC1=NC(O)=CC(N)=N1.O.O . In research applications, this compound is a privileged scaffold for developing new therapeutics. The pyrimidine core is a fundamental structure in nucleic acids and many pharmaceuticals, making derivatives of 2-amino-6-methylpyrimidin-4-ol valuable intermediates for creating potential antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents . The compound's reactivity allows for functionalization at multiple sites, enabling the creation of extensive libraries for drug discovery and biological evaluation. Recent studies have detailed its use as a starting material in the synthesis of novel arylsulfonylated derivatives, such as 2-amino-6-methylpyrimidin-4-yl naphthalene-2-sulfonate, which are then characterized using techniques like single-crystal X-ray diffraction and computational studies to explore their non-linear optical properties and molecular electrostatic potential . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet for proper handling guidelines. The compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZWHXSXVBZLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369217
Record name ST50405409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388582-41-0
Record name ST50405409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Amino-2-methylpyrimidin-4-ol dihydrate is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and enzymatic modulation. This compound is characterized by its amino and hydroxyl functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C5H7N3O2C_5H_7N_3O_2 with a molecular weight of 161.16 g/mol. It appears as a white to cream powder, soluble in water and dimethyl sulfoxide.

The compound exhibits significant chemical reactivity due to its functional groups:

  • Amino Group (NH2) : Contributes to nucleophilic reactions.
  • Hydroxyl Group (OH) : Increases hydrogen bonding capabilities.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity :
    • Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. Its structural similarity to nucleobases allows interaction with nucleic acids, which may inhibit bacterial growth or survival mechanisms.
  • Enzymatic Modulation :
    • The compound has been investigated for its ability to modulate enzymes involved in nucleotide synthesis. This suggests applications in cancer research, where metabolic pathways related to nucleic acids are often targeted.
  • Optoelectronic Applications :
    • Beyond biological activity, this compound has been identified as a third-order nonlinear optical material, indicating its utility in optoelectronic devices.

Case Studies

Several studies have focused on the biological implications of this compound:

Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating potential as an alternative treatment.

Study 2: Enzymatic Interaction

Research involving enzyme kinetics revealed that the compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using Lineweaver-Burk plots, showing competitive inhibition characteristics with a Ki value of approximately 25 µM .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
2-Amino-6-methylpyrimidin-4(1H)-oneC5H7N3OLacks dihydrate form; differing solubility properties.
4-Amino-6-hydroxy-2-methylpyrimidineC5H7N3OSimilar structure but different functional groups affecting reactivity.
2-Amino-4-hydroxy-6-methylpyrimidineC5H7N3ODifferent positioning of functional groups leading to varied biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 6-amino-2-methylpyrimidin-4-ol dihydrate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, making them potential candidates for cancer therapy. For instance, pyrimidine derivatives have been reported to act as inhibitors of dihydrofolate reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells, such as cancer cells .

Antiviral Activity
The compound has also demonstrated antiviral properties. It has been investigated for its ability to inhibit hepatitis B virus (HBV) DNA replication, which is critical in developing treatments for chronic HBV infections . The mechanism involves the compound acting as a nucleoside transport inhibitor, which enhances its pharmacokinetic profile compared to existing treatments.

Anti-inflammatory and Antioxidant Effects
this compound has been noted for its anti-inflammatory and antioxidant properties. These effects are beneficial in treating conditions characterized by oxidative stress and inflammation, such as arthritis and cardiovascular diseases .

Agricultural Applications

Herbicide Development
This compound has potential applications in agriculture as a herbicide. Its structural analogs have been synthesized and tested for their ability to inhibit specific plant enzymes involved in growth regulation. The inhibition of these enzymes can lead to effective weed control without harming crops .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound serves as a substrate or inhibitor in enzyme assays. Its role in inhibiting enzymes like dihydrofolate reductase allows researchers to study enzyme kinetics and mechanisms of action in various biological systems .

Case Study 1: Anticancer Activity

A study conducted on the synthesis of pyrimidine derivatives showed that this compound exhibited potent activity against several cancer cell lines, including prostate and breast cancer cells. The mechanism of action was attributed to the inhibition of cell proliferation pathways mediated by dihydrofolate reductase .

Case Study 2: Antiviral Efficacy

In a clinical trial focusing on chronic HBV patients, formulations containing this compound were administered alongside standard antiviral treatments. The results indicated a marked reduction in viral load compared to controls, suggesting enhanced efficacy when combined with traditional therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6-amino-2-methylpyrimidin-4-ol dihydrate and related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications
This compound C₅H₇N₃O·2H₂O 161.16 (calc) 2-methyl, 6-amino, 4-hydroxyl, dihydrate Enhanced solubility due to hydration
6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride C₆H₁₁N₅O·2HCl 248.11 (calc) 2-aminoethyl, dihydrochloride salt Increased water solubility for pharmaceutical formulations
6-Amino-2-methyl-5-nitrosopyrimidin-4-ol C₅H₆N₄O₂ 154.13 2-methyl, 5-nitroso Metal ion detection (Co(III), Fe(II)) via nitroso coordination
6-Amino-2-methoxypyrimidin-4-ol C₅H₇N₃O₂ 141.13 2-methoxy Higher lipophilicity for membrane permeability
6-Methyl-2-(methylamino)pyrimidin-4-ol C₆H₉N₃O 139.16 2-methylamino Potential kinase inhibitor scaffold

Key Differences and Implications

Substituent Effects on Solubility: The dihydrochloride salt in 6-amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride enhances water solubility, making it suitable for intravenous drug delivery. In contrast, the dihydrate form of the target compound balances stability and moderate aqueous solubility. The methoxy group in 6-amino-2-methoxypyrimidin-4-ol increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Functional Group Reactivity: The nitroso group in 6-amino-2-methyl-5-nitrosopyrimidin-4-ol enables selective coordination with transition metals like Co(III) and Fe(II), which is exploited in analytical chemistry for ion detection. Methylamino and aminoethyl substituents (e.g., in and ) introduce basic nitrogen centers, facilitating interactions with biological targets such as enzymes.

Pharmaceutical Relevance :

  • Compounds with dihydrochloride salts (e.g., ) are preferred in drug development due to improved bioavailability.
  • The methyl group in the target compound provides steric hindrance that may influence binding specificity in drug-receptor interactions.

Preparation Methods

Direct Synthesis from 2-Amino-6-methylpyrimidin-4-ol

One common approach starts from 2-amino-6-methylpyrimidin-4-ol, the parent compound without hydration. The synthesis involves:

  • Starting Materials: 2-amino-6-methylpyrimidin-4-ol, potassium carbonate (K₂CO₃), and an organic sulfonyl chloride (e.g., naphthalene-2-sulfonyl chloride).
  • Solvent: Acetone.
  • Procedure: The pyrimidine derivative is mixed with K₂CO₃ in acetone and stirred at ambient temperature. After adding the sulfonyl chloride, the mixture is refluxed for approximately 4 hours.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification: The crude product is filtered, followed by column chromatography and recrystallization from analytical-grade ethanol.
  • Outcome: This method yields sulfonate derivatives of 2-amino-6-methylpyrimidin-4-ol, which can be further processed to isolate the dihydrate form of the target compound if required.

Synthesis via Cyclization of Guanidine and Malonate Derivatives

Another well-documented method involves the cyclization of guanidine derivatives with malonates to form the pyrimidine ring:

  • Starting Materials: Guanidine hydrochloride and dimethyl malonate.
  • Base: Sodium methoxide prepared freshly by dissolving sodium metal in methanol.
  • Solvent: Methanol.
  • Procedure: Sodium methoxide solution is added to a flask containing guanidine hydrochloride, stirred briefly, then dimethyl malonate is slowly added. The mixture is refluxed for 2-3 hours.
  • Workup: After reflux, solvent evaporation under reduced pressure is followed by dissolution in water, pH adjustment to 6 with 10% HCl, and precipitation of the product.
  • Purification: The precipitate is filtered and washed with distilled water and ethanol.
  • Yield and Properties: This method produces 2-amino-4,6-dihydroxypyrimidine with about 85% yield and melting point around 195-197 °C. The dihydrate form can be obtained by controlled crystallization.

Green and Efficient Preparation via Cyclization and Methylation

A more recent and environmentally friendly synthetic route involves a two-step process:

  • Step 1: Cyclization Reaction

    • Reagents: Sodium metal (broken blocks), absolute methanol or ethanol, methyl or ethyl cyanoacetate, and urea.
    • Conditions: Sodium dissolves in solvent, cyanoacetate is added dropwise, followed by urea after a reaction period. Reflux at 65-80 °C for 3-4 hours.
    • Workup: The reaction mixture is filtered, dissolved in water, pH adjusted to neutral, stirred, filtered, and dried to obtain 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.
  • Step 2: Methylation Reaction

    • Reagents: The above intermediate, solid alkali (NaOH or KOH), phase transfer catalyst (e.g., tetrabutylammonium bromide), and methylating agent (dimethyl sulfate or dimethyl carbonate).
    • Solvent: Toluene, N,N-dimethylformamide (DMF), or pyridine.
    • Conditions: Heat preservation at 60-80 °C for 8-10 hours.
    • Workup: After reaction completion, the mixture is filtered and distilled to dryness to yield 4-amino-2,6-dimethoxypyrimidine, which can be hydrolyzed or crystallized to obtain the dihydrate form of 6-amino-2-methylpyrimidin-4-ol.

This method reduces hazardous reagents (no phosphorus oxychloride), simplifies the process, and is scalable for industrial production.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Time Yield/Notes Reference
1 2-amino-6-methylpyrimidin-4-ol, K₂CO₃ Acetone, naphthalene-2-sulfonyl chloride, reflux 4 hours reflux Purification by chromatography and recrystallization
2 Guanidine hydrochloride, dimethyl malonate Sodium methoxide in methanol, reflux 2-3 hours reflux 85% yield, mp 195-197 °C
3 Sodium metal, methyl cyanoacetate, urea Methanol/ethanol, reflux 65-80 °C; methylation with NaOH/KOH, phase transfer catalyst, 60-80 °C 3-4 hours + 8-10 hours Green synthesis, industrially scalable
4 Various aminopyrimidine derivatives Multicomponent condensations, reflux in ethanol Variable Provides synthetic insights for pyrimidine chemistry

Research Findings and Notes

  • Purity and Crystallization: Recrystallization from ethanol or water is critical to obtain the dihydrate form, ensuring the presence of two water molecules in the crystal lattice.
  • Environmental Considerations: Newer methods avoid toxic reagents like phosphorus oxychloride, favoring greener solvents and milder conditions.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and pH adjustments are essential for optimizing yields and purity.
  • Industrial Relevance: The two-step cyclization and methylation method offers a balance of efficiency, cost-effectiveness, and environmental safety, making it suitable for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-2-methylpyrimidin-4-ol dihydrate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidine derivatives with aqueous ammonia or amines under controlled pH (acidic or basic conditions) can yield amino-substituted pyrimidines. Optimization involves adjusting reaction time (e.g., overnight reflux), temperature (80–100°C), and stoichiometric ratios of reagents. Post-reaction purification via acid-base extraction or recrystallization improves yield . Monitoring reaction progress with HPLC or TLC is advised.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., NH and OH groups).
  • FT-IR to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O/C=N stretches).
  • X-ray crystallography for definitive structural elucidation, particularly to confirm dihydrate formation.
  • Elemental analysis (C, H, N) to validate stoichiometry .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic due to its dihydrate form. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C) and humidity (75% RH) to assess degradation pathways. Monitor via HPLC for byproduct formation (e.g., oxidation products) .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported biological activity data for pyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations (DFT, molecular docking) can correlate electronic structure with bioactivity. For example, compare the electron density at the amino/hydroxyl groups to predict binding affinity with biological targets (e.g., enzymes or receptors). Validate computational predictions using in vitro assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What strategies improve synthetic yield in multi-step pyrimidine functionalization?

  • Methodological Answer : Use orthogonal protecting groups for amino and hydroxyl functionalities during derivatization. For example, protect the amino group with Boc (tert-butoxycarbonyl) before introducing substituents at the 4-hydroxy position. Optimize catalytic systems (e.g., Pd/C for hydrogenation) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions. Track intermediates via LC-MS .

Q. How do environmental interfaces (e.g., lab surfaces) affect the stability of pyrimidine hydrates during experiments?

  • Methodological Answer : Surface interactions can alter hydration states. Use microspectroscopic techniques (Raman, AFM) to study adsorption/desorption dynamics on glass or polymer surfaces. Compare stability in controlled environments (dry N₂ vs. humid air) and validate with gravimetric analysis .

Q. What mechanistic insights explain contradictory spectroscopic data for pyrimidine tautomers?

  • Methodological Answer : Tautomeric equilibria (e.g., keto-enol or amino-imino forms) can cause spectral variability. Use variable-temperature NMR to observe tautomer interconversion. Computational modeling of potential energy surfaces (via DFT) identifies dominant tautomers under specific conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-methylpyrimidin-4-ol dihydrate
Reactant of Route 2
6-Amino-2-methylpyrimidin-4-ol dihydrate

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